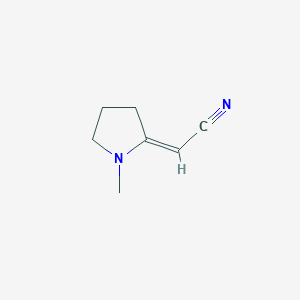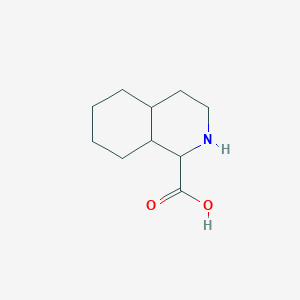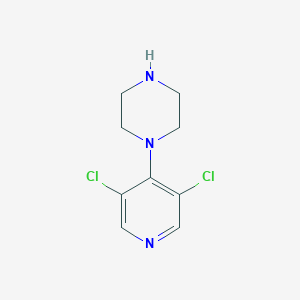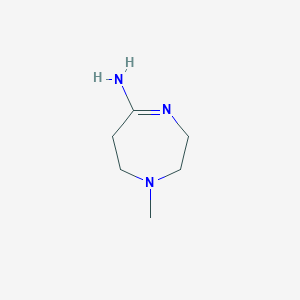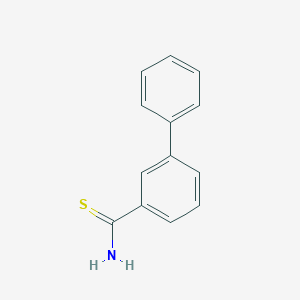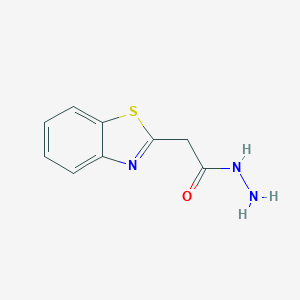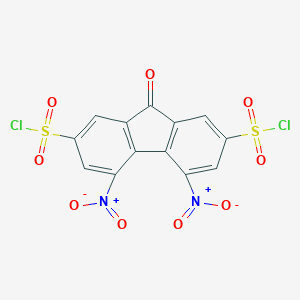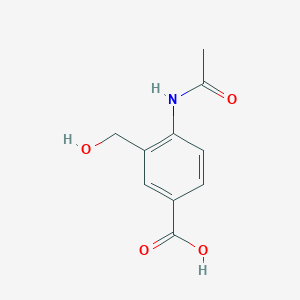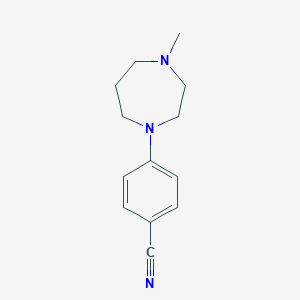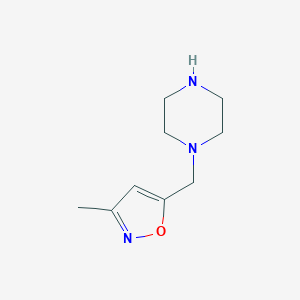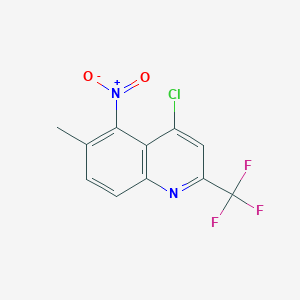
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is a quinoline derivative with the molecular formula C11H6ClF3N2O2 and a molecular weight of 290.63 g/mol . This compound is characterized by the presence of a chloro group at position 4, a methyl group at position 6, a nitro group at position 5, and a trifluoromethyl group at position 2 on the quinoline ring. It is a solid at ambient temperature and is known for its stability and reactivity in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced at position 4 by treating the intermediate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced at position 6 using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Trifluoromethylation: The trifluoromethyl group is introduced at position 2 using a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Amines: Formed by the reduction of the nitro group.
Substituted Quinoline Derivatives: Formed by nucleophilic substitution reactions.
科学研究应用
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
相似化合物的比较
Similar Compounds
4-Chloro-6-methyl-5-nitroquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Methyl-5-nitro-2-(trifluoromethyl)quinoline: Lacks the chloro group, affecting its reactivity and applications.
4-Chloro-5-nitro-2-(trifluoromethyl)quinoline: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is unique due to the presence of all four substituents (chloro, methyl, nitro, and trifluoromethyl) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c1-5-2-3-7-9(10(5)17(18)19)6(12)4-8(16-7)11(13,14)15/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONWLLRFRJIKFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371484 |
Source


|
| Record name | 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-61-9 |
Source


|
| Record name | 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
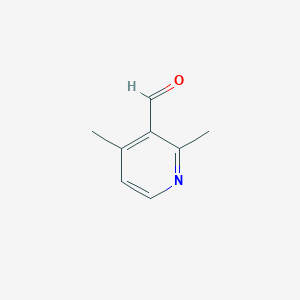
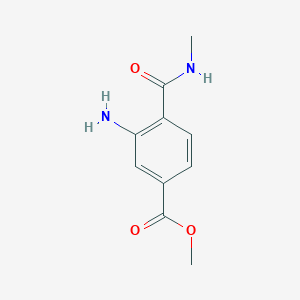
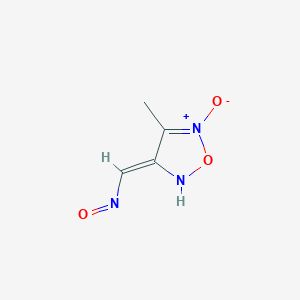
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
